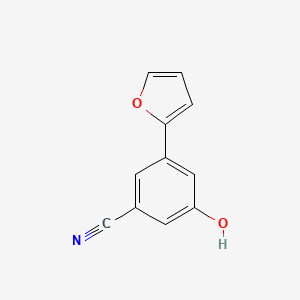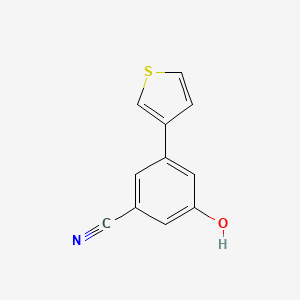
3-Cyano-5-(3-methylphenyl)phenol, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Cyano-5-(3-methylphenyl)phenol, 95% (3-C5MPP) is a phenolic compound that has a wide range of applications in scientific research. It is a colorless solid that is soluble in polar solvents such as methanol and ethanol. 3-C5MPP has several unique properties that make it a versatile compound for use in a variety of experiments and research applications.
Wissenschaftliche Forschungsanwendungen
3-Cyano-5-(3-methylphenyl)phenol, 95% has been used in a variety of scientific research applications. It has been used to study the binding of proteins to DNA, as a reagent in organic synthesis, and as a catalyst for the synthesis of polymersization. It has also been used in the study of receptor-ligand interactions, and in the study of enzyme kinetics.
Wirkmechanismus
The mechanism of action of 3-Cyano-5-(3-methylphenyl)phenol, 95% is not yet fully understood. It is known to form complexes with proteins and DNA, and it is thought to act as a catalyst in the formation of polymers. It is also thought to interact with receptor-ligand interactions and to influence enzyme kinetics.
Biochemical and Physiological Effects
3-Cyano-5-(3-methylphenyl)phenol, 95% has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the binding of proteins to DNA, and it has been shown to have an inhibitory effect on the activity of enzymes. It has also been shown to have an inhibitory effect on the growth of bacteria.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using 3-Cyano-5-(3-methylphenyl)phenol, 95% in laboratory experiments is its high purity and solubility in polar solvents. It is also relatively easy to synthesize and is relatively stable in aqueous solutions. The main limitation of using 3-Cyano-5-(3-methylphenyl)phenol, 95% is that its mechanism of action is not yet fully understood.
Zukünftige Richtungen
The future directions for 3-Cyano-5-(3-methylphenyl)phenol, 95% research include further study of its mechanism of action and its effects on biochemical and physiological processes. It is also important to further investigate its potential applications in organic synthesis, as a catalyst for the synthesis of polymersization, and in the study of receptor-ligand interactions. Furthermore, it is important to investigate the potential toxicity of 3-Cyano-5-(3-methylphenyl)phenol, 95%, as it is known to be an inhibitor of enzymes.
Synthesemethoden
3-Cyano-5-(3-methylphenyl)phenol, 95% can be synthesized through a reaction of phenol and sodium cyanide in an aqueous solution. The reaction is carried out at a temperature of 70-80 °C, and the reaction is complete after about 12 hours. The reaction produces 3-Cyano-5-(3-methylphenyl)phenol, 95% with a purity of 95%.
Eigenschaften
IUPAC Name |
3-hydroxy-5-(3-methylphenyl)benzonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO/c1-10-3-2-4-12(5-10)13-6-11(9-15)7-14(16)8-13/h2-8,16H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHRUCULUPFVIFO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=CC(=CC(=C2)C#N)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10684613 |
Source


|
| Record name | 5-Hydroxy-3'-methyl[1,1'-biphenyl]-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10684613 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Cyano-5-(3-methylphenyl)phenol | |
CAS RN |
1261997-92-5 |
Source


|
| Record name | 5-Hydroxy-3'-methyl[1,1'-biphenyl]-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10684613 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














